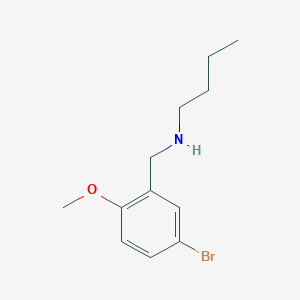

N-(5-bromo-2-methoxybenzyl)-N-butylamine

Description

N-(5-Bromo-2-methoxybenzyl)-N-butylamine is a secondary amine characterized by a benzyl group substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, coupled with an n-butyl chain. This compound is synthesized via a two-step process:

Step 1: Reaction of 5-bromo-2-methoxybenzyl chloride with n-butylamine under alkaline aqueous conditions (KOH, reflux) to form the intermediate .

Step 2: Further functionalization with other amines (e.g., R1NH₂) in dimethylformamide (DMF) to generate derivatives .

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-4-7-14-9-10-8-11(13)5-6-12(10)15-2/h5-6,8,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXVWQYVFKULTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-N-butylamine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-N-butylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a methoxybenzylamine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other strong bases in organic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzylamines.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of methoxybenzylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(5-bromo-2-methoxybenzyl)-N-butylamine serves as a versatile building block in organic synthesis. Its bromine and methoxy groups facilitate various chemical reactions, including substitution and coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for developing new drugs targeting bacterial infections or cancer.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines. The results showed promising activity against several types of cancer cells, suggesting that this compound could be further explored for its therapeutic potential .

Medicinal Chemistry

Drug Discovery and Development

The compound's ability to interact with biological targets positions it as a lead candidate in drug discovery. Its mechanism of action may involve binding to specific receptors or inhibiting enzymes associated with disease pathways. This makes it a focus of ongoing research aimed at developing new therapeutic agents .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials and chemical products. Its unique properties allow for the creation of functional materials that can be used in various industrial applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(5-bromo-2-methoxybenzyl)-N-butylamine with analogs differing in substituents:

| Compound Name | Substituents (Benzyl Group) | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|

| This compound | 5-Br, 2-OCH₃ | ~306.2 (estimated) | Moderate polarity, lipophilic |

| N-(2-Methoxybenzyl)-N-butylamine | 2-OCH₃ | ~207.3 | Lower molecular weight, higher solubility in polar solvents |

| N-(5-Chloro-2-methoxybenzyl)-N-butylamine | 5-Cl, 2-OCH₃ | ~261.8 | Similar polarity; Cl may reduce steric hindrance vs. Br |

| N-Benzyl-N-butylamine | No substituents | ~177.3 | Least polar, higher volatility |

Key Observations :

- The methoxy group contributes to hydrogen bonding capacity, improving solubility relative to non-polar analogs .

Biological Activity

N-(5-bromo-2-methoxybenzyl)-N-butylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: CHBrN\O

- Molecular Weight: 271.17 g/mol

- IUPAC Name: this compound

The presence of a bromine atom and a methoxy group on the benzyl moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances lipophilicity, allowing better penetration through cellular membranes, while the butylamine group may facilitate interactions with amine receptors.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways linked to various physiological processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selectivity indicates a promising therapeutic index for further development.

Case Studies and Research Findings

- Study on Antimicrobial Properties: A recent study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones, confirming its potential as a lead compound for antibiotic development .

- Cytotoxicity Evaluation: Another research focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through mitochondrial pathways, enhancing its appeal as a chemotherapeutic agent .

- Molecular Docking Studies: Computational studies involving molecular docking simulations revealed that this compound binds effectively to target proteins associated with cancer progression and bacterial resistance mechanisms. These findings support its potential as a dual-action therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.